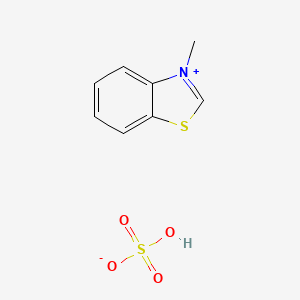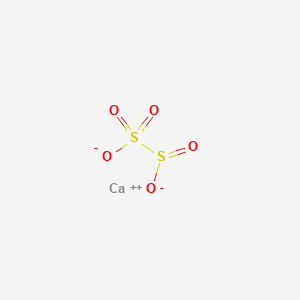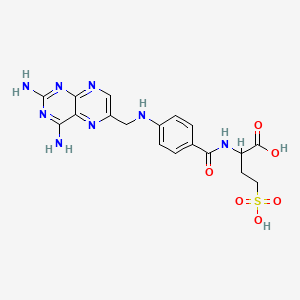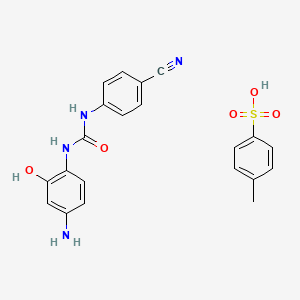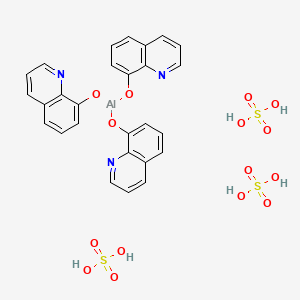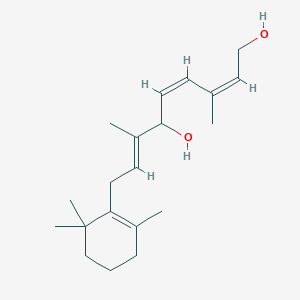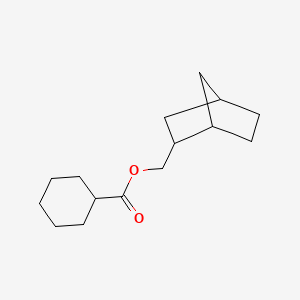
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of the cyclohexanecarboxylate group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild and operationally simple conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using specialized reactors. The process is optimized for yield and purity, often incorporating continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexanecarboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers due to its stable bicyclic structure.
Mecanismo De Acción
The mechanism of action of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The cyclohexanecarboxylate group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its stability and rigidity.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a slightly different ring structure.
Norbornene: A bicyclic compound used in polymer chemistry.
Uniqueness
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate stands out due to the presence of the cyclohexanecarboxylate group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Número CAS |
93923-80-9 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanylmethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H24O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h11-14H,1-10H2 |
Clave InChI |
RFFAKBCMUWZXNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)OCC2CC3CCC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


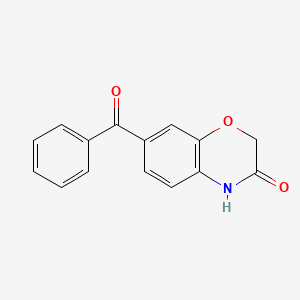
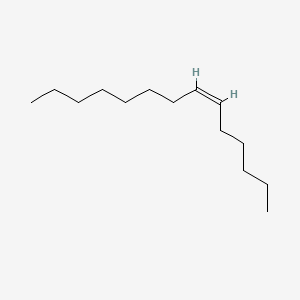
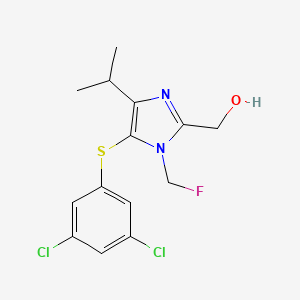


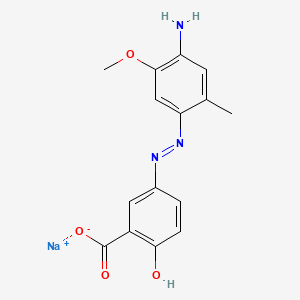
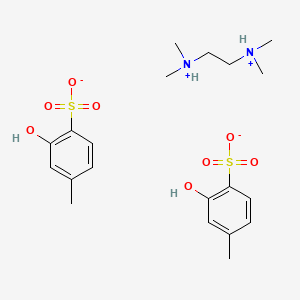
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
